molecular formula C8H13NO3 B13260170 Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B13260170
M. Wt: 171.19 g/mol
InChI Key: XXDPJKSTUMOPDP-UHFFFAOYSA-N
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Description

Methyl 2-oxa-6-azaspiro[34]octane-8-carboxylate is a heterocyclic compound that features a spirocyclic structure

Preparation Methods

The synthesis of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purifications to afford the desired compound . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can lead to reduced tumor growth and progression.

Comparison with Similar Compounds

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which contribute to its diverse range of applications and potential as a versatile building block in synthetic chemistry.

Biological Activity

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO3
  • Molecular Weight : 171.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1934548-31-8

The compound features a spirocyclic structure that is essential for its biological interactions. The presence of the oxo and azaspiro groups contributes to its reactivity and binding capabilities with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic nature allows it to occupy unique binding sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : It can interact with receptors, altering their activity which could lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Effects

Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.

Cytotoxicity and Cell Proliferation

Research into the cytotoxic effects of related compounds indicates potential applications in cancer therapy by inducing apoptosis in cancer cells.

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral activity of spirocyclic compounds against dengue virus (DENV) using human primary monocyte-derived dendritic cells (MDDCs). The results showed promising antiviral activity, suggesting that this compound could have similar effects due to its structural characteristics .
  • Cytotoxicity Assessment :
    • In a comparative study, various azaspiro compounds were tested for cytotoxic effects on cancer cell lines. The findings indicated that certain structural features contributed to enhanced cytotoxicity, highlighting the potential of this compound as a lead compound for further development .

Research Findings Summary Table

Study FocusFindingsReference
Antiviral ActivityPotential efficacy against DENV
Antimicrobial PropertiesInhibition of bacterial growth observed
CytotoxicityInduced apoptosis in cancer cell lines

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)6-2-9-3-8(6)4-12-5-8/h6,9H,2-5H2,1H3

InChI Key

XXDPJKSTUMOPDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12COC2

Origin of Product

United States

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